Tert-butyl but-3-EN-1-ylcarbamate
Overview
Description
Tert-butyl but-3-EN-1-ylcarbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl but-3-EN-1-ylcarbamate can be synthesized through various methods. One efficient method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions. This process involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot . Another common method is the use of tert-butoxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl but-3-EN-1-ylcarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include tert-butyl hydroperoxide, trifluoroacetic acid, and palladium catalysts. The conditions for these reactions are typically mild, making the compound versatile for various applications .
Major Products Formed: The major products formed from reactions involving this compound include N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Scientific Research Applications
Tert-butyl but-3-EN-1-ylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a protecting group for amines, which can be installed and removed under mild conditions . In biology and medicine, it is used in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . In industry, it is used in the production of polymers and pharmaceutical agents .
Mechanism of Action
The mechanism of action of tert-butyl but-3-EN-1-ylcarbamate involves the formation of a carbamic acid intermediate, which undergoes decarboxylation to produce a free amine. This process is facilitated by the presence of strong acids, such as trifluoroacetic acid . The molecular targets and pathways involved in this mechanism include the protonation of the tert-butyl carbamate and the subsequent loss of the tert-butyl cation .
Comparison with Similar Compounds
Tert-butyl but-3-EN-1-ylcarbamate is unique compared to other similar compounds due to its versatility and mild reaction conditions. Similar compounds include tert-butyl carbamate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share similar properties but differ in their specific applications and reaction conditions.
Biological Activity
Tert-butyl but-3-EN-1-ylcarbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a tert-butyl group attached to a but-3-en-1-ylcarbamate moiety. This structure imparts unique chemical properties, enabling the compound to participate in various biochemical interactions. Its pale yellow to yellow-brown oily appearance and solubility in organic solvents make it suitable for diverse applications in organic synthesis and pharmacology.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. These interactions can modulate biochemical pathways related to inflammation and cancer progression, making it a candidate for further pharmacological studies. The compound's structure allows it to form covalent bonds with target proteins, enhancing its therapeutic potential.
Interaction with Biological Targets
Research indicates that this compound may influence several key biological targets:
- Anti-inflammatory Pathways : Compounds similar in structure have been associated with anti-inflammatory effects, suggesting that this compound could potentially inhibit inflammatory responses.
- Anticancer Properties : Derivatives of this compound are involved in synthesizing agents that exhibit anticancer activity, indicating a potential role in cancer therapeutics.
Synthesis and Derivatives
Several methods have been developed for synthesizing this compound. The following table summarizes key derivatives and their associated properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tert-butyl di(but-3-en-1-yl)carbamate | C₁₃H₂₃NO₂ | Involved in synthesizing indole derivatives; anti-inflammatory properties. |
Tert-butyl but-3-yne-1-carboxamide | C₉H₁₅NO₂ | Similar reactivity; used in organic synthesis. |
Tert-butyl carbamate | C₅H₁₁NO₂ | A simpler derivative; widely used as a protecting group. |
The unique alkenylic structure of this compound enhances its reactivity compared to other carbamates, allowing for diverse applications in both synthetic chemistry and biological studies.
Pharmacological Studies
In vitro studies have demonstrated that compounds derived from this compound can inhibit specific enzymes involved in disease processes. For example, peptidomimetic inhibitors developed from similar structures have shown significant inhibitory activity against TMPRSS2, a protease implicated in viral infections like SARS-CoV-2 . These findings highlight the potential of such compounds in developing antiviral therapies.
Safety and Environmental Considerations
While this compound exhibits promising biological activity, it is classified as an irritant and poses environmental hazards. Proper handling and disposal measures are essential to mitigate risks associated with exposure to this compound.
Properties
IUPAC Name |
tert-butyl N-but-3-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSXTMBDIBZHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460443 | |
Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156731-40-7 | |
Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-3-en-1-amine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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